molecular formula C19H15N3O2S B2849752 2-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide CAS No. 2034444-21-6

2-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2849752
CAS No.: 2034444-21-6
M. Wt: 349.41
InChI Key: PHMHMNBAJFRPCN-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound that features a benzo[d]isoxazole ring, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the benzo[d]isoxazole and thiophene rings . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using high-throughput screening to identify the best catalysts and reaction conditions, as well as employing continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-benzoxazol-3-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide is unique due to its combination of three different heterocyclic rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-18(11-15-14-6-1-2-7-16(14)24-22-15)21-12-13-5-3-9-20-19(13)17-8-4-10-25-17/h1-10H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMHMNBAJFRPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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